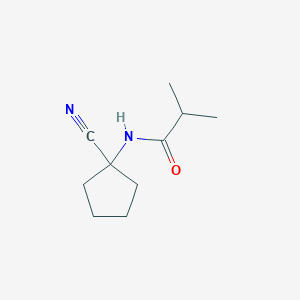
5-(aminomethyl)-4-(propan-2-yl)-4H-1,2,4-triazole-3-thiol hydrochloride
Übersicht
Beschreibung
5-(Aminomethyl)-4-(propan-2-yl)-4H-1,2,4-triazole-3-thiol hydrochloride (5-AMTPT-HCl) is a novel small molecule compound that has been studied for its potential use in a variety of scientific research applications. It is a derivative of triazole, which has a wide range of biological activities, and its hydrochloride form is water-soluble and can be easily synthesized in the laboratory. 5-AMTPT-HCl has been shown to have a variety of biochemical and physiological effects, and its advantages and limitations for lab experiments are beginning to be explored. This article will discuss the synthesis method of 5-AMTPT-HCl, its scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and possible future directions.
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
Several studies have investigated the antimicrobial properties of triazole derivatives. For instance, compounds synthesized from 5-(5-bromofuran-2-yl)-4-methyl-1,2,4-triazole-3-thiol demonstrated significant antibacterial activity against a variety of microorganisms, suggesting potential as broad-spectrum antibiotics (Voprosy Khimii i Khimicheskoi Tekhnologii, 2020). Another study presented the synthesis of 1,2,4-triazoles starting from isonicotinic acid hydrazide, with the compounds showing good to moderate antimicrobial activity, indicating their potential in developing new antimicrobial agents (European Journal of Medicinal Chemistry, 2009).
Material Science and Corrosion Inhibition
Triazole derivatives have also been explored for their applications in materials science, particularly as corrosion inhibitors. A study on triazole-modified chitosan revealed its efficacy as a corrosion inhibitor for carbon steel in hydrochloric acid solution, highlighting its potential as an environmentally friendly corrosion inhibitor (RSC Advances, 2019).
Synthesis of Biologically Active Compounds
Research into triazole chemistry has led to the development of new compounds with potential biological activities. For example, a study on the ruthenium-catalyzed synthesis of 5-amino-1,2,3-triazole-4-carboxylates for triazole-based scaffolds revealed the preparation of compounds active as HSP90 inhibitors, showcasing the utility of triazoles in medicinal chemistry (The Journal of Organic Chemistry, 2015).
Eigenschaften
IUPAC Name |
3-(aminomethyl)-4-propan-2-yl-1H-1,2,4-triazole-5-thione;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N4S.ClH/c1-4(2)10-5(3-7)8-9-6(10)11;/h4H,3,7H2,1-2H3,(H,9,11);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTSIDEDQKBJKMA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C(=NNC1=S)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13ClN4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(aminomethyl)-4-(propan-2-yl)-4H-1,2,4-triazole-3-thiol hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[3-(2-aminoethoxy)phenyl]acetamide hydrochloride](/img/structure/B1522801.png)

![2-[4-(3-Ethyl-1,2,4-oxadiazol-5-yl)phenyl]ethan-1-amine hydrochloride](/img/structure/B1522803.png)
![2-amino-3-methyl-N-[3-(pyrrolidin-1-yl)phenyl]pentanamide](/img/structure/B1522804.png)
![3-[(2,2-Dimethylpropyl)amino]propan-1-ol](/img/structure/B1522805.png)
![5-[(tert-butoxy)carbonyl]-1-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid](/img/structure/B1522807.png)


![Trimethyl({2-[4-(methylamino)phenoxy]ethyl})azanium hydrochloride iodide](/img/structure/B1522814.png)



